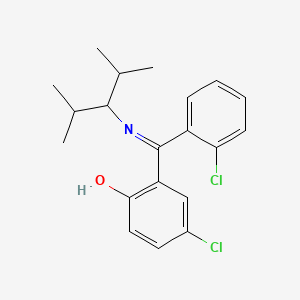![molecular formula C19H36N2O3Si B14435798 N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine CAS No. 82991-88-6](/img/structure/B14435798.png)
N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine is an organic compound that belongs to the class of amines It features a benzene ring substituted with two amino groups, one of which is further substituted with diethyl groups and a tris[(propan-2-yl)oxy]silyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine typically involves multiple steps:
Formation of the Benzene-1,4-diamine Core: This can be achieved through the nitration of benzene to form nitrobenzene, followed by reduction to benzene-1,4-diamine.
Introduction of Diethyl Groups: The amino groups can be alkylated using diethyl sulfate or diethyl iodide under basic conditions to form N1,N~1~-diethylbenzene-1,4-diamine.
Attachment of Tris[(propan-2-yl)oxy]silyl Group: This step involves the reaction of the diethyl-substituted benzene-1,4-diamine with tris[(propan-2-yl)oxy]silyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of reaction parameters would be essential.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of N1,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The tris[(propan-2-yl)oxy]silyl group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~,N~1~-Diethylbenzene-1,4-diamine: Lacks the tris[(propan-2-yl)oxy]silyl group, making it less lipophilic.
N~1~,N~1~-Dimethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine: Similar structure but with dimethyl groups instead of diethyl groups.
Uniqueness
N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine is unique due to the presence of the tris[(propan-2-yl)oxy]silyl group, which imparts distinct physicochemical properties such as increased lipophilicity and potential for enhanced biological activity.
Propriétés
Numéro CAS |
82991-88-6 |
|---|---|
Formule moléculaire |
C19H36N2O3Si |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
4-N,4-N-diethyl-1-N-tri(propan-2-yloxy)silylbenzene-1,4-diamine |
InChI |
InChI=1S/C19H36N2O3Si/c1-9-21(10-2)19-13-11-18(12-14-19)20-25(22-15(3)4,23-16(5)6)24-17(7)8/h11-17,20H,9-10H2,1-8H3 |
Clé InChI |
MFGNWAJKDWNKFH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N[Si](OC(C)C)(OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



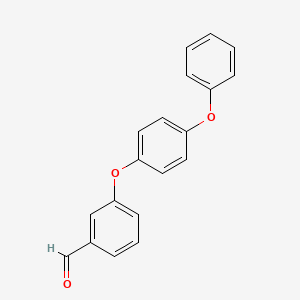
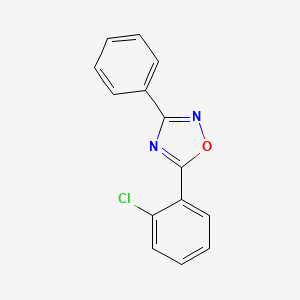
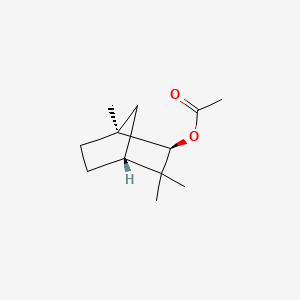

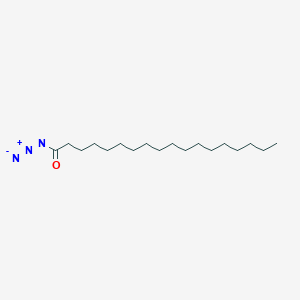
![4-[(1H-1,2,3-triazol-1-yl)methoxy]phenol](/img/structure/B14435763.png)
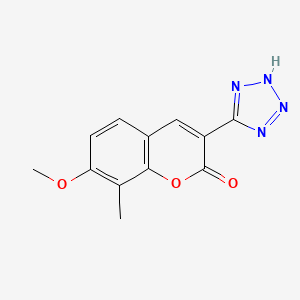
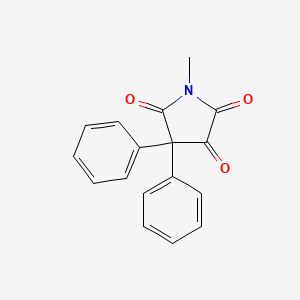
![2-[4-(5-Ethylthiophene-2-carbonyl)phenyl]propanoic acid](/img/structure/B14435786.png)
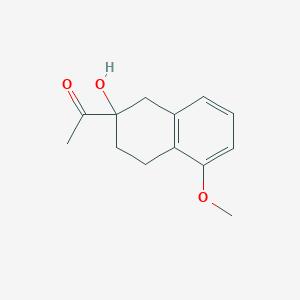
silane](/img/structure/B14435797.png)
